

A Comprehensive Technical Guide to the Physical and Chemical Properties of Stevia Powder

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Compound of Interest

Compound Name: Stevia Powder

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physical and chemical properties of **stevia powder**, with a primary focus on the major steviol glycosides, stevioside and rebaudioside A. The information presented herein is intended to support research, development, and quality control activities involving this natural, high-intensity sweetener.

Physicochemical Properties

Stevia powder, derived from the leaves of *Stevia rebaudiana* Bertoni, is a white to off-white crystalline powder or granular substance.^[1] Its intense sweetness, ranging from 200 to 400 times that of sucrose, is attributed to the presence of various steviol glycosides.^{[1][2][3][4][5]}

Melting Point

The melting point of steviol glycosides is a key indicator of purity. There is some variability in the reported melting points for rebaudioside A, which may be attributed to different analytical methods or purity levels of the samples tested. Stevioside has a more consistently reported melting point.

Compound	Melting Point (°C)
Rebaudioside A	196-198[1], 242-244[6][7], 235[8], 210-215[9]
Stevioside	196-198[1]

Solubility

The solubility of **stevia powder** is influenced by the specific steviol glycoside composition, the solvent, and the temperature. Generally, stevia extracts are weakly soluble in water and more soluble in ethanol.[10][11][12][13][14] The solubility of both stevioside and rebaudioside A is enhanced in ethanol-water mixtures compared to either solvent alone.[14]

Solvent	Stevioside Solubility	Rebaudioside A Solubility
Water	Poorly soluble[10][11][12][13][14]	Poorly soluble[11][12][13][14]
Ethanol	Highly soluble[1][10]	Poorly soluble[11][12][13][14]
Ethanol-Water Mixtures	Solubility is significantly increased[14]	Solubility is significantly increased[14]

A study on the solubility of stevioside and rebaudioside A in water and ethanol mixtures at various temperatures provides more detailed quantitative data. For instance, in a 70:30 ethanol-water mixture at 50°C, the solubility of stevioside and rebaudioside A was found to be 310.3 g/L and 213.7 g/L, respectively.[14]

Stability

Steviol glycosides exhibit high stability under various conditions, making them suitable for a wide range of applications in the food and pharmaceutical industries.

- **Thermal Stability:** Stevia is heat-stable, allowing it to be used in baked goods and other products that require high-temperature processing.[1][3][15][16] Stevioside, in its solid form, is stable up to 120°C.[17] In aqueous solutions, it is stable over a wide pH range at elevated temperatures.[17]

- pH Stability: Stevia is stable over a broad pH range, typically from pH 2 to 10.[1][2][3][15][16][17][18] This allows for its use in acidic beverages and other low-pH formulations.
- Fermentation: Stevia is non-fermentable, meaning it does not support the growth of yeast or bacteria.[3][15][16][18]

Particle and Powder Characterization

The physical characteristics of **stevia powder**, such as particle size and flow properties, are critical for handling, processing, and formulation development.

Particle Size

The particle size of **stevia powder** affects its dissolution rate, flowability, and uniformity in a blend.[19] Commercially available **stevia powders** come in a range of particle sizes, from 30 to 230 mesh.[20]

Property	Description
Particle Size Range	30 - 230 mesh (approximately 600 - 63 micrometers)[20]
Importance	Affects dissolution, flowability, and mixing properties[19][21]

Flow and Thermal Properties

The flow and thermal properties of **stevia powder** are influenced by its moisture content.

Property	Range of Values
Flow Properties	
Angle of Internal Friction	41.13° to 46.3°
Effective Angle of Internal Friction	47.8° to 52.5°
Flow Index	0.27 to 0.48
Thermal Properties	
Thermal Conductivity	0.091 to 0.115 W·m ⁻¹ ·K ⁻¹
Thermal Diffusivity	0.103 to 0.121 mm ² ·s ⁻¹
Volumetric Specific Heat	0.865 to 1.019 MJ·m ⁻³ ·K ⁻¹
Data is presented for stevia powder with moisture contents ranging from 4.96% to 25.79% (w.b.). [22]	

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification, quantification, and structural elucidation of steviol glycosides.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in stevia extracts. Key characteristic peaks in the FTIR spectrum of stevia include:

Wavenumber (cm ⁻¹)	Assignment
~3300	O-H stretching (hydrogen-bonded)[23][24]
~2916	C-H stretching (sp ³ hybridized)[23]
~1736	C=O stretching (ester)[23]
~1635	C=C stretching[24]
~1065	C-O stretching[23]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used for the quantification of steviol glycosides. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has a published method for the determination of steviol glycosides using UV detection at 210 nm.[25][26] A purified sample of stevioside showed a UV-Vis spectrum with an absorption maximum at 206.49 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

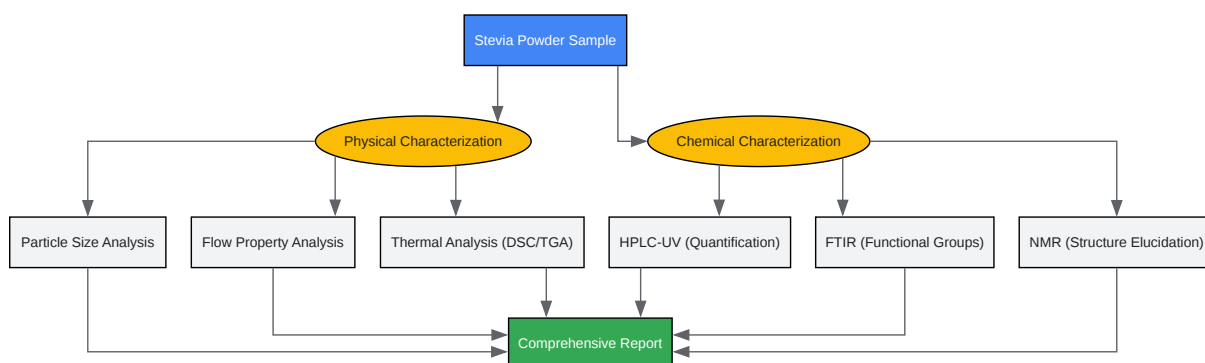
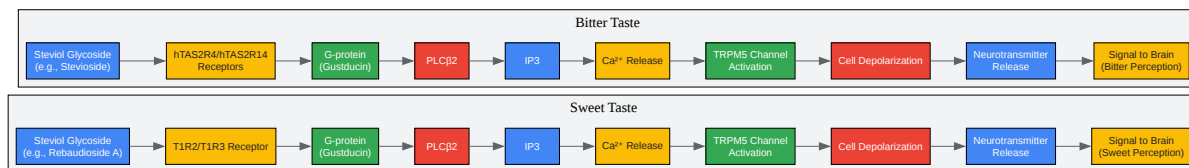
NMR spectroscopy is a powerful tool for the structural elucidation of steviol glycosides. Both ¹H and ¹³C NMR have been used to assign the chemical shifts of rebaudioside A and other steviol glycosides.[27][28][29][30][31] The spectra are typically recorded in pyridine-d₅. [27][29][30]

Biological Interaction and Sensory Perception

The sweet taste of steviol glycosides is mediated by the T1R2/T1R3 sweet taste receptor.[32] However, some steviol glycosides can also elicit a bitter aftertaste, which is attributed to their interaction with the hTAS2R4 and hTAS2R14 bitter taste receptors.[33][34]

Signaling Pathway for Sweet and Bitter Taste

The perception of sweet and bitter tastes involves a G-protein coupled receptor (GPCR) signaling cascade.



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